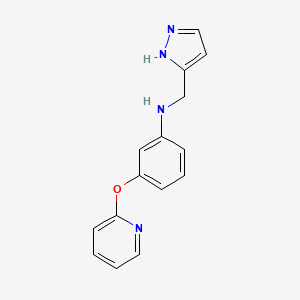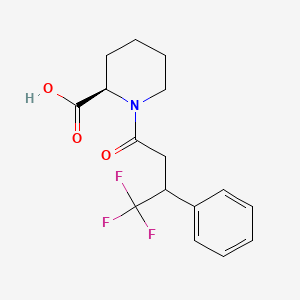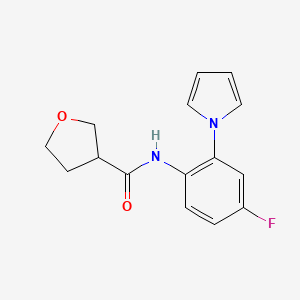![molecular formula C14H19N3O2S B7643825 N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline](/img/structure/B7643825.png)
N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline, also known as EPM-01, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline involves its ability to selectively bind to certain targets, such as metal ions or proteins, and induce a specific biological response. In the case of metal ion detection, this compound binds to copper ions and undergoes a conformational change that results in the emission of a fluorescence signal. In the case of anticancer activity, this compound binds to and activates the mitochondrial pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the ability to selectively bind to copper ions and induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit cancer cell migration and invasion, suggesting a potential role in preventing metastasis.
実験室実験の利点と制限
One of the major advantages of using N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline in lab experiments is its high selectivity for certain targets, such as copper ions or cancer cells. This allows for precise detection or targeting of specific biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline, including the development of new synthesis methods, the exploration of its potential as an anticancer drug, and the investigation of its interactions with other biological targets. Additionally, the use of this compound as a fluorescent probe for the detection of other metal ions or biomolecules is an area of ongoing research. Overall, this compound has shown significant potential for a variety of scientific research applications and is likely to continue to be an area of interest for years to come.
合成法
The synthesis of N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline involves the reaction of 2-ethylpyrazole-3-carboxaldehyde and 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced with sodium borohydride to obtain this compound. This synthesis method has been reported to have a yield of 70-80% and has been optimized for large-scale production.
科学的研究の応用
N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline has been found to have potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions and emit a strong fluorescence signal, making it a useful tool for detecting and quantifying copper ions in biological and environmental samples.
Another area of research interest is the use of this compound as a potential anticancer agent. Studies have shown that this compound induces apoptosis in cancer cells by activating the mitochondrial pathway, leading to the release of cytochrome c and subsequent caspase activation. This compound has also been found to inhibit cancer cell migration and invasion, making it a promising candidate for further development as an anticancer drug.
特性
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-3-methylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-4-17-13(7-8-16-17)10-15-12-6-5-11(2)14(9-12)20(3,18)19/h5-9,15H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZJOHDSCKRIBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=CC(=C(C=C2)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-1-[3-(1,3-dimethylpyrazol-4-yl)propanoyl]piperidine-2-carboxylic acid](/img/structure/B7643752.png)
![1-[(1-Methoxycyclobutyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7643759.png)
![[5-[(3-Pyridin-2-yloxyanilino)methyl]furan-2-yl]methanol](/img/structure/B7643763.png)

![(2R)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-2-methoxy-2-phenylethanone](/img/structure/B7643772.png)
![5-[(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7643776.png)


![2-[1-[[2-(3-Fluorophenyl)acetyl]amino]ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7643793.png)
![4-methyl-3-methylsulfonyl-N-[(3,4,5-trifluorophenyl)methyl]aniline](/img/structure/B7643807.png)

![5-cyano-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7643833.png)
![1-benzyl-N-[2-(1,3-dioxolan-2-yl)ethyl]-N,3-dimethylpiperidin-4-amine](/img/structure/B7643866.png)
![2-cyclohexyl-N-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]acetamide](/img/structure/B7643871.png)